molecular formula C39H41N3NaO6S2 B1666536 Acid Violet 49 CAS No. 1694-09-3

Acid Violet 49

Cat. No.: B1666536
CAS No.: 1694-09-3
M. Wt: 734.9 g/mol
InChI Key: WTIXYDSCBZQJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Violet 49 is a synthetic dye belonging to the triphenylmethane class. It is known for its vibrant violet color and is commonly used in the textile industry for dyeing proteinous fabrics such as silk and wool. The dye is water-soluble and binds to fabrics through ionic interactions, providing good colorfastness properties .

Mechanism of Action

Target of Action

Acid Violet 49, also known as Coomassie Violet, Acid Violet 6B, or Benzyl Violet 4B, is a synthetic dye that primarily targets proteinous materials such as silk and wool . It binds to these materials through ionic interactions, providing them with a vibrant color .

Mode of Action

The mode of action of this compound involves the dye’s interaction with its target materials. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . This interaction results in the dye being absorbed by the material, leading to a change in its color .

Biochemical Pathways

It is known that the dye belongs to the class of organic compounds known as phenylbenzamines, which are aromatic compounds consisting of a benzyl group that is n-linked to a benzamine .

Pharmacokinetics

It is known that the dye has good water solubility, which may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the coloration of the target material. The dye provides a vibrant color to proteinous materials such as silk and wool . Additionally, this compound has been used as a biological stain, indicating that it may have effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye’s effectiveness can be improved under microwave radiation, which suggests that the dye’s action, efficacy, and stability can be influenced by temperature and radiation . Furthermore, the dye’s action can also be influenced by the pH of the solution, with the dye being stable under acidic conditions but prone to decomposition under alkaline conditions .

Preparation Methods

The preparation of Acid Violet 49 involves several synthetic routes and reaction conditions. One method includes the use of high-speed counter-current chromatography purification with a solvent system consisting of n-butanol, acetonitrile, and 0.1 mol/L trifluoroacetic acid aqueous solution . Industrial production methods often involve the treatment of aqueous and acidic dye solutions with microwave radiation to enhance the dyeing process. For instance, irradiated silk can be dyed at 65°C for 35 minutes using 55 mL of irradiated dye solution containing 1 g/100 mL salt .

Chemical Reactions Analysis

Acid Violet 49 undergoes various chemical reactions, including oxidation, reduction, and substitution. It neutralizes acids in weakly exothermic reactions to form salts and water. The dye may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. It can also generate hydrogen, a flammable gas, when combined with strong reducing agents such as hydrides .

Scientific Research Applications

Properties

CAS No.

1694-09-3

Molecular Formula

C39H41N3NaO6S2

Molecular Weight

734.9 g/mol

IUPAC Name

sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48);

InChI Key

WTIXYDSCBZQJIC-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na]

Appearance

Solid powder

Color/Form

FINE POWDER

melting_point

473 to 482 °F (decomposes) (NTP, 1992)

1694-09-3

physical_description

Benzyl violet 4b is a fine black powder. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acid violet 49
Acid Violet 6B
benzyl violet 4B
C.I. 42640
FD and C violet no. 1
food violet No. 2
violet 6B
violet No. 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Violet 49
Reactant of Route 2
Reactant of Route 2
Acid Violet 49
Reactant of Route 3
Reactant of Route 3
Acid Violet 49
Reactant of Route 4
Reactant of Route 4
Acid Violet 49
Reactant of Route 5
Acid Violet 49
Reactant of Route 6
Acid Violet 49

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.